molecular formula C20H20N2O3S B1244505 N-(4-phenoxyphenyl)-N-(pyridin-3-ylmethyl)ethanesulfonamide

N-(4-phenoxyphenyl)-N-(pyridin-3-ylmethyl)ethanesulfonamide

Cat. No.: B1244505
M. Wt: 368.5 g/mol
InChI Key: CLWGKJWYXFQQHA-UHFFFAOYSA-N
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Description

N-(4-phenoxyphenyl)-N-(pyridin-3-ylmethyl)ethanesulfonamide, also known as this compound, is a useful research compound. Its molecular formula is C20H20N2O3S and its molecular weight is 368.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H20N2O3S

Molecular Weight

368.5 g/mol

IUPAC Name

N-(4-phenoxyphenyl)-N-(pyridin-3-ylmethyl)ethanesulfonamide

InChI

InChI=1S/C20H20N2O3S/c1-2-26(23,24)22(16-17-7-6-14-21-15-17)18-10-12-20(13-11-18)25-19-8-4-3-5-9-19/h3-15H,2,16H2,1H3

InChI Key

CLWGKJWYXFQQHA-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N(CC1=CN=CC=C1)C2=CC=C(C=C2)OC3=CC=CC=C3

Synonyms

LY 181837
LY-181837
LY181837
N-(4-phenoxyphenyl)-N-(3-pyridinylmethyl)ethanesulfonamide

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 2.8 g. portion of 3-(4-phenoxyphenylaminomethyl)pyridine was dissolved in 100 ml. of acetonitrile, and to it were added 2 g. of potassium carbonate and 1.3 g. of ethanesulfonyl chloride. The mixture was stirred at ambient temperature for 2 days, and it was then filtered and concentrated under vacuum. The oily residue was chromatographed on silica gel, eluting with 4.1 toluene:acetone. The product-containing fractions were evaporated under vacuum, and the residue was taken up in diethyl ether. Upon standing, a precipitate formed, which was shown to be 2.0 g. of the desired product, m.p. 79°-80°.
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